molecular formula C24H27NO5 B2896373 (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869077-93-0

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2896373
CAS No.: 869077-93-0
M. Wt: 409.482
InChI Key: HDXWJGFKVFUHGT-UUYOSTAYSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules. The presence of methoxy, hydroxy, and piperidinyl groups suggests that this compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Benzylidene Group: This step often involves a condensation reaction between the benzofuran core and a 3,4-dimethoxybenzaldehyde under basic or acidic conditions.

    Attachment of the Piperidinyl Group: This can be done through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 3-methylpiperidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the benzofuran core and various functional groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzofuran core and functional groups suggests that it could form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxybenzylidene)benzofuran-3(2H)-one: Lacks the hydroxy and piperidinyl groups, which may result in different chemical and biological properties.

    6-Hydroxybenzofuran-3(2H)-one:

    7-((3-Methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one: Lacks the benzylidene and hydroxy groups, which may influence its interaction with biological targets.

Uniqueness

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is unique due to the combination of its functional groups and the benzofuran core. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-18-19(26)8-7-17-23(27)22(30-24(17)18)12-16-6-9-20(28-2)21(11-16)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXWJGFKVFUHGT-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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